

# Application Notes and Protocols: Long-Term Application of HA130 in Maintenance Hemodialysis Patients

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HA130     |           |
| Cat. No.:            | B10762147 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term use of the **HA130** hemoperfusion cartridge in maintenance hemodialysis (MHD) patients. This document includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

### Introduction

Maintenance hemodialysis is a life-sustaining treatment for patients with end-stage renal disease (ESRD). However, conventional hemodialysis is often inefficient at removing middle-to-large molecular weight uremic toxins and protein-bound toxins. The accumulation of these toxins is associated with a range of complications, including chronic inflammation, cardiovascular disease, secondary hyperparathyroidism, and severe pruritus, which contribute to significant morbidity and mortality.

The **HA130** hemoperfusion cartridge is a disposable, extracorporeal blood purification device containing neutral macroporous resins. It is designed to adsorb and remove a broad spectrum of uremic toxins that are not effectively cleared by conventional dialysis. When used in conjunction with hemodialysis, a treatment modality referred to as hemodialysis plus hemoperfusion (HD+HP), the **HA130** cartridge has been shown to improve the removal of



these toxins, leading to better clinical outcomes and an improved quality of life for MHD patients.

### **Quantitative Data Summary**

The following tables summarize the quantitative data from various studies on the long-term application of **HA130** in MHD patients.

Table 1: Efficacy of **HA130** in Removing Uremic Toxins



| Uremic<br>Toxin                   | Treatmen<br>t Group           | Baseline<br>(Mean ±<br>SD or<br>Median<br>[IQR]) | Post-<br>Treatmen<br>t (Mean ±<br>SD or<br>Median<br>[IQR]) | Percenta<br>ge<br>Reductio<br>n           | Study<br>Duration | Referenc<br>e |
|-----------------------------------|-------------------------------|--------------------------------------------------|-------------------------------------------------------------|-------------------------------------------|-------------------|---------------|
| β2-<br>Microglobul<br>in (β2-MG)  | HFHD +<br>HA130               | 40.8 ± 13.4<br>mg/L                              | 27.8 ± 8.6<br>mg/L                                          | 31.9%                                     | 1 year            | [1]           |
| LFHD +<br>HA130                   | 44.6 ± 14.5<br>mg/L           | 37.1 ± 11.1<br>mg/L                              | 16.8%                                                       | 1 year                                    | [1]               |               |
| Intact Parathyroid Hormone (iPTH) | HFHD +<br>HA130               | 459.74<br>pg/mL                                  | 411.46<br>pg/mL                                             | 10.5%                                     | 1 year            | [1]           |
| LFHD +<br>HA130                   | 417.58<br>pg/mL               | 327.34<br>pg/mL                                  | 21.6%                                                       | 1 year                                    |                   |               |
| HD +<br>HA130                     | -                             | -                                                | 12.77%                                                      | 2 years                                   | -                 |               |
| Carboxyme<br>thyl-lysine<br>(CML) | HF-HD +<br>Hemoadso<br>rption | -                                                | -                                                           | 64.7%<br>[52.6–74.9]<br>(Corrected<br>RR) | Single<br>Session |               |
| HF-HD<br>alone                    | -                             | -                                                | 39.3%<br>[33.8–49.4]<br>(Corrected<br>RR)                   | Single<br>Session                         |                   | _             |
| Indoxyl<br>Sulfate (IS)           | HAHD<br>(weekly)              | 33.26 ±<br>15.32 mg/L                            | 22.54 ±<br>9.66 mg/L                                        | 32.2%                                     | 8 weeks           |               |
| HAHD<br>(biweekly)                | 31.15 ±<br>14.82 mg/L         | 21.27 ±<br>9.85 mg/L                             | 31.7%                                                       | 8 weeks                                   |                   | _             |



| p-Cresyl<br>Sulfate<br>(PCS) | HAHD<br>-<br>(combined) | -                                  | 44.6%<br>(Single<br>Session<br>RR) | Single<br>Session |
|------------------------------|-------------------------|------------------------------------|------------------------------------|-------------------|
| HDF                          |                         | 31.4%<br>(Single<br>Session<br>RR) | Single<br>Session                  |                   |

HFHD: High-Flux Hemodialysis; LFHD: Low-Flux Hemodialysis; HD: Hemodialysis; HAHD: Hemodialysis; HDF: Hemodialysis; HDF: Hemodialysis; HDF: Reduction Ratio.

Table 2: Impact of HA130 on Clinical Outcomes



| Clinical<br>Outcome                                            | Treatment<br>Group   | Baseline<br>(Mean ± SD) | Post-<br>Treatment<br>(Mean ± SD) | Study<br>Duration | Reference |
|----------------------------------------------------------------|----------------------|-------------------------|-----------------------------------|-------------------|-----------|
| All-Cause<br>and<br>Cardiovascul<br>ar Mortality               | HD/HDF +<br>HA130    | -                       | 37% reduction vs. control         | 96 weeks          |           |
| Systolic Blood Pressure (SBP) in Refractory Hypertension       | HD + HA130           | 176.38 ±<br>10.07 mm Hg | 152.93 ± 7.08<br>mm Hg            | 1 year            |           |
| Diastolic Blood Pressure (DBP) in Refractory Hypertension      | HD + HA130           | 98.51 ± 6.70<br>mm Hg   | 87.73 ± 5.60<br>mm Hg             | 1 year            |           |
| Pruritus (Modified Duo's Pruritus Score)                       | HFHD/LFHD<br>+ HA130 | -                       | >50%<br>reduction                 | 1 year            |           |
| Pruritus (Duo<br>Score)                                        | HAHD<br>(weekly)     | 13.00 ± 5.73            | 8.30 ± 3.43                       | 8 weeks           |           |
| Sleep Quality<br>(Pittsburgh<br>Sleep Quality<br>Index - PSQI) | HAHD<br>(weekly)     | 10.30 ± 3.50            | 5.80 ± 1.87                       | 8 weeks           |           |

## **Experimental Protocols**



This section provides detailed methodologies for key experiments cited in the evaluation of **HA130** efficacy.

# Protocol 1: HA130 Hemoperfusion in Conjunction with Hemodialysis

Objective: To remove uremic toxins from the blood of maintenance hemodialysis patients.

### Materials:

- HA130 Disposable Hemoperfusion Cartridge
- Standard hemodialysis machine and dialyzer (e.g., high-flux polysulfone)
- Arteriovenous fistula or graft access
- Anticoagulant (e.g., low-molecular-weight heparin)
- Sterile tubing lines
- 5% glucose solution or sterile saline for rinsing

### Procedure:

- Patient Preparation: Establish vascular access via the patient's arteriovenous fistula or graft.
- Circuit Priming: Prime the hemodialysis circuit, including the dialyzer and bloodlines, according to the manufacturer's instructions.
- HA130 Cartridge Priming: Separately, rinse the HA130 hemoperfusion cartridge with 5% glucose solution or sterile saline.
- Circuit Connection: Connect the primed HA130 cartridge in series with the hemodialysis circuit, typically before the dialyzer.
- Anticoagulation: Administer a bolus of anticoagulant as prescribed, followed by a maintenance dose to prevent clotting within the circuit.



- Initiation of Treatment: Initiate the combined hemodialysis and hemoperfusion treatment. Set the blood flow rate between 200-300 mL/min and the dialysate flow rate at 500 mL/min.
- Treatment Duration: The duration of the combined therapy is typically 4 hours. The **HA130** cartridge is generally used for the first 2 hours of the hemodialysis session, after which it is bypassed or removed, and hemodialysis continues for the remaining 2 hours.
- Monitoring: Continuously monitor the patient's vital signs and the pressure within the extracorporeal circuit.
- Termination of Treatment: At the end of the session, return the blood in the extracorporeal circuit to the patient and disconnect the vascular access.
- Frequency: Treatment frequency is typically once every 1-2 weeks, depending on the patient's clinical condition and the specific uremic complications being addressed.

# Protocol 2: Measurement of Serum β2-Microglobulin (Immunoturbidimetric Assay)

Objective: To quantify the concentration of  $\beta$ 2-microglobulin in patient serum.

Principle: This assay is based on the principle of latex-enhanced immunoturbidimetry. When a serum sample containing  $\beta$ 2-microglobulin is mixed with latex particles coated with anti- $\beta$ 2-microglobulin antibodies, an antigen-antibody reaction occurs, leading to agglutination. The degree of agglutination is proportional to the concentration of  $\beta$ 2-microglobulin in the sample and is measured as a change in absorbance.

### Materials:

- β2-Microglobulin immunoturbidimetric assay kit (including R1: Buffer Reagent, R2: Latex Suspension, and calibrators)
- Automated chemistry analyzer
- Cuvettes
- Patient serum samples (collected pre- and post-treatment)



Isotonic saline (for dilution if necessary)

#### Procedure:

- Sample Preparation: Collect blood samples in serum separator tubes. Allow the blood to clot and then centrifuge to separate the serum.
- Reagent and Calibrator Preparation: Prepare reagents and calibrators according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.
- Assay Procedure (Example for an automated analyzer): a. Dispense 180 μL of R1 (Buffer Reagent) into a clean cuvette. b. Add 2 μL of the patient serum sample (or calibrator) to the cuvette and incubate at 37°C for 5 minutes. c. Add 60 μL of R2 (Latex Suspension) to the cuvette. d. Immediately begin reading the change in absorbance at a primary wavelength of 570 nm for a duration of 8 minutes.
- Calibration Curve: Generate a calibration curve using the provided standards of known β2microglobulin concentrations.
- Quantification: The concentration of β2-microglobulin in the patient samples is automatically calculated by the analyzer by interpolating the absorbance values against the calibration curve.
- Dilution: If the β2-microglobulin concentration in a sample exceeds the highest calibrator value, dilute the sample with isotonic saline (e.g., 1:4) and re-assay. Multiply the result by the dilution factor to obtain the final concentration.

# Protocol 3: Measurement of Serum Intact Parathyroid Hormone (iPTH) (ELISA)

Objective: To quantify the concentration of intact parathyroid hormone in patient serum.

Principle: This is a two-site "sandwich" enzyme-linked immunosorbent assay (ELISA). Patient serum is added to microplate wells pre-coated with an antibody specific to the N-terminal of human iPTH. After incubation, a horseradish peroxidase (HRP)-conjugated antibody specific to the mid-region of iPTH is added, forming a "sandwich" complex. The unbound components are



washed away, and a substrate solution is added, which develops a color in proportion to the amount of bound iPTH. The reaction is stopped, and the absorbance is measured.

#### Materials:

- Human Intact PTH ELISA kit (including pre-coated microplate, standards, controls, HRPconjugated antibody, wash buffer, substrate solution, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- ELISA plate shaker
- Micropipettes and tips
- Patient serum or EDTA-plasma samples

#### Procedure:

- Sample and Reagent Preparation: Bring all reagents and samples to room temperature.
   Prepare standards and controls as per the kit instructions.
- Assay Procedure: a. Add 200 μL of standards, controls, and patient samples into the designated microplate wells. b. Seal the plate and incubate on an ELISA plate shaker for 2 hours at 400-450 rpm. c. Aspirate the contents of the wells and wash each well 5 times with 350 μL of working wash solution. d. Add 200 μL of HRP-conjugated anti-PTH antibody to each well. e. Seal the plate and incubate for 1 hour at room temperature on the plate shaker. f. Repeat the wash step (2c). g. Add 200 μL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark. h. Add 50 μL of stop solution to each well. i. Read the absorbance at 450 nm within 10 minutes.
- Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the iPTH concentration in the patient samples by interpolating their absorbance values from the standard curve.

# Protocol 4: Assessment of Uremic Pruritus (5-D Itch Scale)



Objective: To multidimensionally assess the severity and impact of pruritus in patients.

Principle: The 5-D Itch Scale is a patient-reported outcome measure that evaluates five dimensions of pruritus: degree, duration, direction, disability, and distribution.

#### Procedure:

- Administration: The questionnaire is administered to the patient, who is asked to respond to
  questions based on their experience with itching over the past two weeks.
- Scoring: Each of the five dimensions is scored on a scale, and the total score is the sum of the scores from each dimension, ranging from 5 (no pruritus) to 25 (most severe pruritus).
  - Duration: How long has the itching been present on a typical day? (1-5 points)
  - Degree: How severe is the itching? (1-5 points)
  - Direction: Has the itching improved, worsened, or stayed the same? (1-5 points)
  - Disability: To what extent does the itching interfere with sleep, leisure/social activities, and work/school? (1-5 points for each sub-domain, then averaged)
  - Distribution: How many body parts are affected by the itching? (1-5 points based on the number of affected areas)
- Interpretation: A higher total score indicates more severe and impactful pruritus. The scale
  can be used to assess the baseline severity of pruritus and to monitor the response to
  treatment over time.

# Protocol 5: Assessment of Sleep Quality (Pittsburgh Sleep Quality Index - PSQI)

Objective: To assess the quality and patterns of sleep in patients.

Principle: The PSQI is a self-rated questionnaire that evaluates sleep quality over the past month.

#### Procedure:



- Administration: The patient completes the 19-item questionnaire.
- Scoring: The 19 items are used to calculate seven component scores, each with a range of 0-3. The seven component scores are:
  - Subjective sleep quality
  - Sleep latency
  - Sleep duration
  - Habitual sleep efficiency
  - Sleep disturbances
  - Use of sleeping medication
  - Daytime dysfunction
- Global Score: The seven component scores are summed to yield a global PSQI score, which ranges from 0 to 21.
- Interpretation: A global score of 5 or greater indicates poor sleep quality. The PSQI is useful for identifying sleep problems and monitoring changes in sleep quality in response to interventions.

# Visualizations Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the pathophysiology of uremic toxin-induced complications that are targeted by **HA130** therapy.





Click to download full resolution via product page

Caption: Inflammatory signaling pathway activated by uremic toxins.





Click to download full resolution via product page

Caption: Pathogenesis of Secondary Hyperparathyroidism (SHPT) in CKD.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of a randomized controlled trial for HA130.



### Conclusion

The long-term application of **HA130** hemoperfusion in conjunction with maintenance hemodialysis demonstrates significant efficacy in removing a wide range of uremic toxins that are poorly cleared by conventional dialysis. This leads to measurable improvements in key clinical outcomes, including reductions in mortality, better control of refractory hypertension, and alleviation of debilitating symptoms such as pruritus and sleep disturbances. The favorable safety profile and the substantial clinical benefits suggest that **HA130** is a valuable adjunctive therapy for improving the quality of life and prognosis of maintenance hemodialysis patients. Further research should continue to explore the long-term impacts on cardiovascular health and other systemic complications of end-stage renal disease.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dialysistajhiz.com [dialysistajhiz.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Long-Term Application of HA130 in Maintenance Hemodialysis Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#long-term-application-of-ha130-in-maintenance-hemodialysis-patients]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com